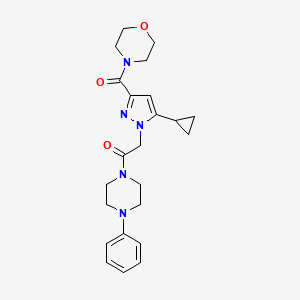
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a unique chemical compound known for its distinctive structure combining a pyrazole and a piperazine moiety. This compound's multifaceted chemical features make it valuable in various scientific disciplines, including chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves multiple steps. The initial stage typically starts with cyclopropyl hydrazine reacting with an α,β-unsaturated ketone to form the pyrazole ring. The morpholine carbonyl group is introduced via a nucleophilic substitution reaction. The final step involves coupling the 4-phenylpiperazine with the pyrazole intermediate under mild acidic conditions.
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis is preferred due to its efficiency and control over reaction parameters. This process involves the same basic steps but optimizes conditions such as temperature, pressure, and reagent concentration to maximize yield and purity.
化学反应分析
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: Converts the pyrazole ring to various oxidized forms.
Reduction: Reduces the ketone group, leading to the formation of corresponding alcohol derivatives.
Substitution: Various nucleophiles can replace the phenyl group on the piperazine moiety.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Utilizing halogenating agents for halogen substitutions, or strong bases for nucleophilic substitutions.
Major Products
The main products from these reactions include oxidized pyrazoles, reduced alcohol derivatives, and various substituted piperazine derivatives. Each reaction pathway opens new possibilities for modifying the compound's properties.
科学研究应用
Chemistry
This compound serves as a building block in organic synthesis for creating more complex structures, especially in drug discovery and material science.
Biology
In biological research, it acts as a ligand in binding studies with proteins and nucleic acids, helping to elucidate biochemical pathways.
Medicine
The compound has potential therapeutic applications, particularly as a candidate for anti-inflammatory, analgesic, and neuroprotective agents. It has shown promise in preclinical trials for its efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its pyrazole moiety allows it to bind to enzyme active sites, inhibiting their function. The piperazine part of the molecule interacts with G-protein coupled receptors, modulating various signaling pathways.
相似化合物的比较
Similar Compounds
2-(5-cyclopropyl-3-(N,N-dimethylamino)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
2-(5-cyclopropyl-3-(methylthio)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
Compared to these compounds, 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone possesses enhanced stability and reactivity due to the morpholine carbonyl group. This unique feature provides better interaction with biological targets, enhancing its potential for various applications.
This article should give you a comprehensive overview of the compound
属性
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c29-22(26-10-8-25(9-11-26)19-4-2-1-3-5-19)17-28-21(18-6-7-18)16-20(24-28)23(30)27-12-14-31-15-13-27/h1-5,16,18H,6-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTOKGYRIRHIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
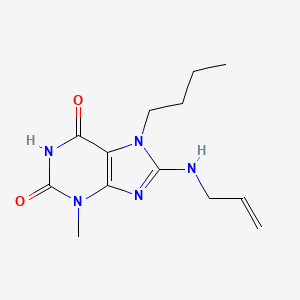
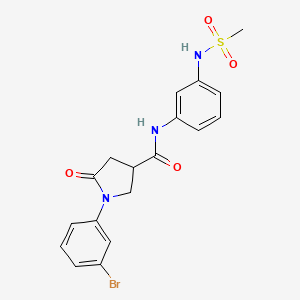
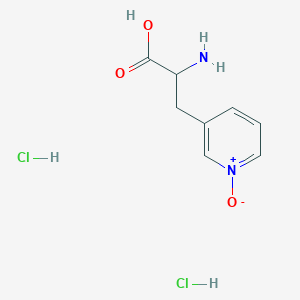
![2-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2557792.png)
![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)
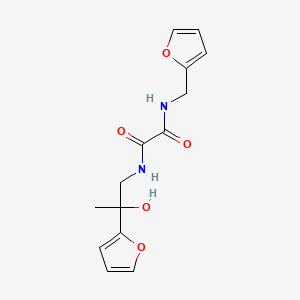
![N-(2-chlorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2557797.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)
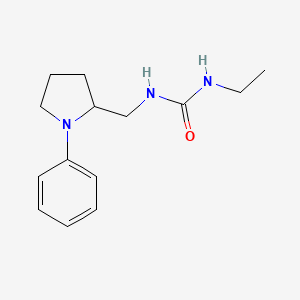
![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)
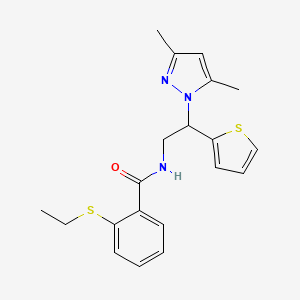
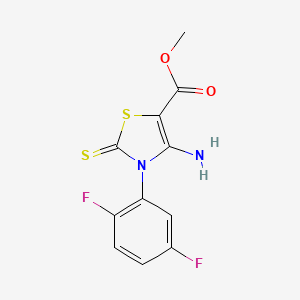
![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2557807.png)
![5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2557808.png)
